Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate
Description
Discovery and Development Timeline
The synthesis of ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate represents a convergence of advances in phenoxyacetic acid chemistry and aromatic ester modifications. While the exact date of its first synthesis remains undocumented in public literature, its structural lineage can be traced to early 20th-century work on phenoxyacetic acid derivatives. Phenoxyacetic acid itself was first synthesized in 1880 via the reaction of sodium phenolate with chloroacetic acid, laying the groundwork for subsequent derivatization.
The compound’s development likely emerged from mid-20th-century efforts to optimize herbicide and pharmaceutical candidates. For instance, the discovery that phenoxyacetic acid derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D) exhibited herbicidal activity spurred interest in structurally analogous compounds with varied substituents. The introduction of bromine and formyl groups into the phenoxy ring, as seen in this compound, parallels methodologies described in patents such as CN103058855A, which detail halogenation and formylation steps for enhancing biological activity.
Key milestones in its development include:
- 1970s–1980s : Advances in regioselective bromination techniques enabled precise substitution at the 2-position of phenolic rings, critical for synthesizing the 2-bromo-6-ethoxy-4-formylphenoxy moiety.
- 1990s–2000s : Optimization of acetylated amino benzoate esters, as evidenced by studies on ethyl 4-aminobenzoate (benzocaine) derivatives, provided a framework for coupling phenoxyacetyl groups to aromatic amines.
Position within Phenoxyacetic Acid Derivative Family
This compound belongs to a specialized subclass of phenoxyacetic acid derivatives characterized by:
- Multi-substituted aromatic rings : The 2-bromo-6-ethoxy-4-formylphenoxy group introduces steric and electronic complexity, distinguishing it from simpler herbicides like 2,4-D.
- Acetylated amino benzoate backbone : This feature links it to pharmaceutical agents such as benzocaine, where the ethyl 4-aminobenzoate core modulates sodium channel interactions.
The compound’s structure integrates elements from two historically significant families:
- Phenoxy herbicides : The phenoxyacetyl group mirrors the auxin-mimicking scaffold of 2,4-D.
- Local anesthetics : The ethyl 4-aminobenzoate moiety shares homology with benzocaine, a sodium channel blocker.
Table 1: Structural Comparison with Related Phenoxyacetic Acid Derivatives
| Compound | Key Substituents | Primary Application |
|---|---|---|
| 2,4-D | 2,4-dichlorophenoxy | Herbicide |
| Benzocaine | Ethyl 4-aminobenzoate | Local anesthetic |
| Target Compound | 2-bromo-6-ethoxy-4-formylphenoxy | Research compound |
Historical Applications and Research Evolution
Initially explored for potential herbicidal activity due to its phenoxyacetic acid backbone, this compound’s research trajectory diverged as its complex substitution pattern revealed unique properties. Early studies focused on its:
- Electrochemical behavior : Analogous ethyl 4-aminobenzoate derivatives have been used in polymer synthesis, as seen in poly(o-anisidine-co-ethyl 4-aminobenzoate) composites.
- Antimicrobial potential : Schiff base derivatives of ethyl 4-aminobenzoate exhibit antimicrobial activity when complexed with metals, suggesting possible applications for this compound in mitigating bacterial resistance.
Recent investigations have prioritized its role in medicinal chemistry, particularly in:
Significance in Medicinal Chemistry Research
This compound’s hybrid structure positions it as a versatile scaffold for probing multiple biological targets:
- Sodium channel modulation : The ethyl 4-aminobenzoate component may interfere with voltage-gated sodium channels, analogous to benzocaine’s mechanism. Computational studies of similar esters reveal binding interactions with channel pore regions.
- Antiproliferative activity : Brominated phenoxy derivatives have shown promise in cancer research; the 2-bromo substituent could facilitate DNA alkylation or topoisomerase inhibition.
- Antioxidant applications : Formylphenoxy groups are known to scavenge reactive oxygen species, as demonstrated in studies of phenolic aldehydes.
Ongoing research leverages its structural complexity to develop dual-function agents. For example, the phenoxyacetyl group could confer herbicidal activity while the benzoate ester modulates neuronal signaling—a strategy inspired by hybrid drug design principles.
Key Research Frontiers :
- Structure-activity relationship (SAR) studies : Systematic variation of the ethoxy and bromo substituents to optimize target affinity.
- Crystallographic analysis : Resolving its solid-state structure to guide computational modeling, as done for ethyl 4-aminobenzoate.
The compound’s synthesis, involving bromination, formylation, and esterification steps, exemplifies modern trends in multi-step organic transformations using microreactor technology. Such methodologies align with the broader shift toward continuous-flow chemistry for producing complex derivatives with high purity.
Properties
IUPAC Name |
ethyl 4-[[2-(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO6/c1-3-26-17-10-13(11-23)9-16(21)19(17)28-12-18(24)22-15-7-5-14(6-8-15)20(25)27-4-2/h5-11H,3-4,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEHRGRLJCTISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate typically involves multiple steps:
Bromination: The starting material, 2-ethoxy-4-formylphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-6-ethoxy-4-formylphenol.
Esterification: This intermediate is then esterified with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-bromo-6-ethoxy-4-formylphenoxyacetate.
Amidation: The final step involves the reaction of this ester with 4-aminobenzoic acid under acidic or basic conditions to produce this compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride, respectively.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: 2-bromo-6-ethoxy-4-formylphenoxyacetic acid.
Reduction: 2-bromo-6-ethoxy-4-hydroxymethylphenoxyacetate.
Hydrolysis: 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoic acid and ethanol.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds related to ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate exhibit significant anticancer properties. The compound's structural features allow it to interact with antiapoptotic proteins, which are often overexpressed in cancer cells. For instance, the related compound ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1) has been shown to bind to Bcl-2 proteins, leading to enhanced cytotoxicity against cancer cell lines . This suggests that this compound could serve as a lead compound for developing new anticancer agents.
1.2 Structure-Activity Relationship Studies
The compound's efficacy has been explored through structure-activity relationship (SAR) studies, which assess how variations in chemical structure affect biological activity. Such studies have revealed that modifications at specific positions can enhance binding affinity to target proteins, indicating the potential for optimizing the compound for therapeutic use .
Material Science
2.1 Synthesis of Functional Materials
This compound can be utilized as a building block in the synthesis of functional materials. Its unique structure allows for the incorporation into polymers or hybrid materials that exhibit desirable properties such as improved thermal stability or enhanced mechanical strength. Research into similar compounds has shown their utility in creating advanced materials for electronics and coatings .
Synthetic Intermediate
3.1 Versatile Building Block
This compound serves as a versatile synthetic intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals. The compound can be modified through reactions such as acylation or alkylation, leading to new derivatives that may possess novel biological activities .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on Jurkat cells (a model for T-cell leukemia). The results demonstrated that the compound significantly induced apoptosis through the inhibition of Bcl-2 proteins, suggesting its potential as an effective anticancer therapeutic agent.
Case Study 2: Synthesis of Functional Polymers
In another investigation, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to conventional polymers, highlighting the compound's utility in material science.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the bromine atom and the formyl group can facilitate interactions with biological targets, leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the specific derivative or application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variants
Ethyl 4-{[(4-Bromo-2-formylphenoxy)acetyl]amino}benzoate
- Key Differences : Lacks the 6-ethoxy group and has bromine at position 4 instead of 2 .
- Impact :
- Reduced steric hindrance due to the absence of the ethoxy group.
- Altered electronic effects (bromine at position 4 may influence resonance differently).
- Likely lower solubility in polar solvents compared to the ethoxy-containing analog.
Ethyl 4-{[(5-Bromo-2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate
- Key Differences : Bromine at position 5 instead of 2, with ethoxy retained at position 2 .
- Impact :
- The shifted bromine may affect regioselectivity in reactions like Suzuki coupling.
- Similar solubility to the target compound due to the ethoxy group.
Ethyl 4-{[(5-Bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate
Functional Group Variants
Ethyl 4-[[2-(4-Bromophenyl)acetyl]amino]benzoate (CAS 6119-09-1)
- Key Differences: Replaces the phenoxyacetyl group with a 4-bromophenylacetyl moiety .
- Increased rigidity in the phenylacetyl group may reduce conformational flexibility.
Ethyl (E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4)
- Key Differences: Contains a but-2-enoate ester instead of the acetyl amino benzoate backbone .
- Impact :
- The conjugated double bond may enhance reactivity in cycloaddition reactions.
- Methoxy at position 6 vs. ethoxy in the target compound alters solubility and steric profile.
Heterocyclic and Ring-System Variants
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate
- Key Differences: Cyclohexadiene ring system with amino and fluorophenyl groups .
- Impact: The amino group enables hydrogen bonding, unlike the acetyl amino group in the target compound. Fluorine’s electronegativity may enhance binding affinity in biological applications.
Ethyl 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Key Differences: Benzoxazine ring replaces the phenoxyacetyl-amino benzoate structure .
- Bromine’s position within the benzoxazine system may hinder certain substitution reactions.
Data Table: Key Properties of Selected Analogs
Biological Activity
Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and findings from relevant studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHBrN O
- Molecular Weight : 450.29 g/mol
- CAS Number : 832674-63-2
The structure includes a bromo group, an ethoxy group, and a formyl group on a phenoxy ring, contributing to its unique reactivity and potential biological interactions.
Synthesis
The synthesis typically involves a series of reactions:
- Bromination : The starting material undergoes bromination to introduce the bromine atom.
- Esterification : The brominated intermediate is esterified with ethyl chloroacetate in the presence of a base.
- Acetylation : The resulting compound is then acetylated to introduce the acetylamino group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). It has been shown to outperform standard chemotherapy agents like Doxorubicin in certain assays .
| Cell Line | IC (µM) | Comparison to Doxorubicin |
|---|---|---|
| HCT-116 | 5.2 | More potent |
| HEP2 | 3.8 | More potent |
| WI38 (normal cells) | >50 | Less toxic |
The mechanism of action involves multiple pathways:
- Inhibition of Proliferation : The compound may inhibit key signaling pathways involved in cancer cell proliferation.
- Induction of Apoptosis : It has been suggested that the compound promotes apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
Studies have explored the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the phenoxy and acetyl groups significantly influence biological activity. Key findings include:
- The presence of electron-withdrawing groups enhances cytotoxicity.
- Modifications to the ethoxy group can alter solubility and bioavailability, impacting therapeutic efficacy.
Case Studies
- Study on Anticancer Activity :
- Mechanistic Insights :
Q & A
Basic: What are the key synthetic routes for Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate?
Methodological Answer:
The synthesis typically involves multi-step reactions, including bromination, formylation, and coupling. For example:
- Bromination : Ethyl 2-ethoxy-4-methyl benzoate is brominated using N-bromosuccinimide (NBS) to introduce the bromo substituent .
- Formylation : The methyl group is oxidized to a formyl group via Vilsmeier-Haack or Duff formylation.
- Acetylation : The phenolic hydroxyl group is acetylated using acetyl chloride or acetic anhydride under basic conditions.
- Coupling : The final amide bond is formed via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the acetylated phenoxyacetic acid and ethyl 4-aminobenzoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
